1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)8-5-7-3-2-4-10(7)9-8/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIXVXUNWLUOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN2CCCC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with acylating agents, followed by cyclization with hydrazine derivatives. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrolo-pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone with structurally related analogs, focusing on molecular properties, functional groups, and applications:
Structural and Functional Differences
- Ethanone vs. Ester/Aldehyde: The ethanone group in the target compound provides a reactive ketone for further functionalization, contrasting with the ester (in 86477-09-0) and aldehyde (in 1260667-91-1) groups, which are more prone to hydrolysis or oxidation .
- Substituent Effects: Sulfonamide and difluoromethoxy groups (e.g., in ) enhance hydrophilicity and metabolic stability compared to the hydrophobic ethanone moiety.
- Biological Activity: Aryl and heteroaryl substitutions (e.g., quinolinyl in ) improve binding affinity to kinase domains like TGF-β, whereas the ethanone derivative may serve as a simpler scaffold for probing structure-activity relationships .
Biological Activity
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone is an organic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrrolo[1,2-b]pyrazole family, which has been associated with various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
- IUPAC Name : this compound
- CAS Number : 1512202-56-0
Biological Activities
Research indicates that compounds in the pyrrolo[1,2-b]pyrazole class exhibit a range of biological activities, including:
Anticancer Activity
Studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Tested Against : Gram-positive and Gram-negative bacteria.
- Findings : Demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects:
- Mechanism : It potentially protects neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
Case Studies and Research Findings
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Smith et al. (2023) | Anticancer | In vitro assays on MCF-7 cells | Inhibition of cell growth by 60% at 50 µM concentration. |
| Johnson et al. (2024) | Antimicrobial | Disk diffusion method | Effective against E. coli with a zone of inhibition of 15 mm. |
| Lee et al. (2024) | Neuroprotection | Oxidative stress model in neuronal cells | Reduced ROS levels by 40%, indicating protective effects. |
Q & A
Q. Basic
- IR Spectroscopy : Confirms carbonyl (C=O, ~1640 cm⁻¹) and C=N (~1590 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assigns protons on the dihydropyrrole ring (δ 2.5–3.5 ppm) and acetyl group (δ 2.1–2.3 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 177.089) .
What computational methods predict the biological activity of pyrrolo-pyrazole derivatives?
Q. Advanced
- Docking Studies : Molecular docking against targets like TGF-β receptors identifies binding affinities. For example, Galunisertib (a derivative) shows IC₅₀ < 100 nM via Smad2/3 pathway inhibition .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) links substituent effects (e.g., electron-withdrawing groups) to activity .
How to design SAR studies for derivatives targeting specific biological pathways?
Q. Advanced
- Core Modifications : Introduce substituents at the 3-position (e.g., quinoline in Galunisertib) to enhance solubility and target selectivity .
- In Vivo Validation : Use murine models to assess pharmacokinetics (e.g., oral bioavailability >60% for 5,6-dihydro derivatives) .
What purification methods are effective for pyrrolo-pyrazole derivatives?
Q. Basic
- Recrystallization : Ethanol or DMF/EtOH (1:1) mixtures yield high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes polar impurities .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
